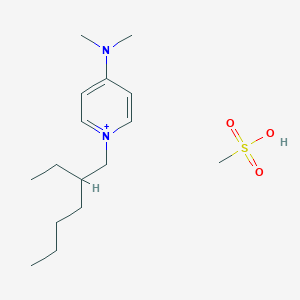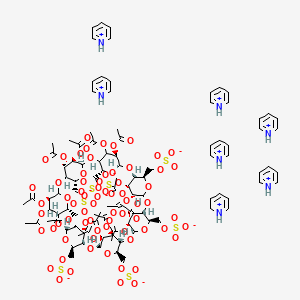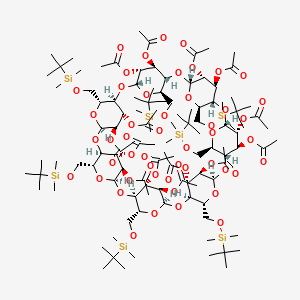
N-Hydroxy-11-azaartemisinine
Vue d'ensemble
Description
N-Hydroxy-11-azaartemisinin is a derivative of artemisinin, a compound originally extracted from the Chinese plant Artemisia annua L. in 1972. Artemisinin is well-known for its potent antimalarial properties. N-Hydroxy-11-azaartemisinin has been developed to enhance the stability and biological activity of artemisinin derivatives, particularly in the context of anticancer and antimalarial applications .
Applications De Recherche Scientifique
N-Hydroxy-11-azaartemisinin has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing new compounds with potential biological activities.
Biology: The compound is used in studies investigating its effects on different biological pathways and cellular processes.
Medicine: N-Hydroxy-11-azaartemisinin and its derivatives are being explored for their anticancer and antimalarial properties. .
Mécanisme D'action
Target of Action
N-Hydroxy-11-azaartemisinin is a derivative of artemisinin, a compound known for its antimalarial activity . The primary targets of artemisinin and its derivatives are the Plasmodium parasites , which cause malaria . In addition, recent studies have shown that artemisinin derivatives also possess anticancer activity with strong selectivity .
Mode of Action
It is known that artemisinin and its derivatives interact with theheme (iron(II)-protoporphyrin IX) produced by the Plasmodium parasites during their digestion of hemoglobin . This interaction leads to the generation of reactive oxygen species that damage the parasite . In the context of cancer, artemisinin derivatives are believed to induce cell cycle arrest and apoptosis .
Biochemical Pathways
Artemisinin and its derivatives, including N-Hydroxy-11-azaartemisinin, affect several biochemical pathways. In the case of malaria, they interfere with the heme detoxification pathway of the Plasmodium parasites . In cancer cells, they are known to affect various pathways involved in cell proliferation and survival .
Pharmacokinetics
It is known that artemisinin derivatives generally havelow oral bioavailability due to their poor absorption . N-Hydroxy-11-azaartemisinin has a notably long murine microsomal half-life (t1/2 > 150 min), low intrinsic liver clearance and total plasma clearance rates (CL int 189.4, CL tot 32.2 ml/min/kg), and high relative bioavailability (F = 59%) .
Result of Action
The result of N-Hydroxy-11-azaartemisinin’s action is the death of the Plasmodium parasites in the case of malaria . In cancer, it leads to the death of cancer cells . Several derivatives of N-Hydroxy-11-azaartemisinin have shown high order of antimalarial activity against multidrug-resistant Plasmodium yoelii in Swiss mice .
Action Environment
The action of N-Hydroxy-11-azaartemisinin can be influenced by various environmental factors. For instance, the presence of ferrous iron enhances the antimalarial activity of artemisinin derivatives . Additionally, the pH of the environment can affect the stability of these compounds . More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of N-Hydroxy-11-azaartemisinin.
Analyse Biochimique
Biochemical Properties
N-Hydroxy-11-azaartemisinin interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . It has been found to have cytotoxic activity against KB and HepG2 cell lines
Cellular Effects
N-Hydroxy-11-azaartemisinin has been shown to have significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of N-Hydroxy-11-azaartemisinin involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of how it exerts its effects at the molecular level are still being researched.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Hydroxy-11-azaartemisinin change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of N-Hydroxy-11-azaartemisinin vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
N-Hydroxy-11-azaartemisinin is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
N-Hydroxy-11-azaartemisinin is transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Hydroxy-11-azaartemisinin can be synthesized from artemisinin through a series of chemical reactions. One common method involves the reaction of artemisinin with hydroxylamine in a mixture of methanol and chloroform at 0°C, followed by treatment with silica gel and sulfuric acid in the presence of 2,6-di-tert-butylphenol. This process yields N-Hydroxy-11-azaartemisinin with a moderate yield .
Industrial Production Methods
While specific industrial production methods for N-Hydroxy-11-azaartemisinin are not extensively documented, the synthesis typically involves standard organic synthesis techniques that can be scaled up for industrial purposes. The use of readily available reagents and mild reaction conditions makes it feasible for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
N-Hydroxy-11-azaartemisinin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include hydroxylamine, sulfuric acid, and various organic solvents like methanol and chloroform. Reaction conditions often involve low temperatures (0°C) and the use of catalysts like silica gel .
Major Products Formed
The major products formed from these reactions include various derivatives of N-Hydroxy-11-azaartemisinin, which have been shown to possess enhanced anticancer and antimalarial activities .
Comparaison Avec Des Composés Similaires
N-Hydroxy-11-azaartemisinin is unique compared to other artemisinin derivatives due to its enhanced stability and bioactivity. Similar compounds include:
Dihydroartemisinin: A more stable derivative of artemisinin with potent antimalarial activity.
Artemether: An ether derivative of artemisinin used in combination therapies for malaria.
Artesunate: A water-soluble derivative of artemisinin with both antimalarial and anticancer properties
N-Hydroxy-11-azaartemisinin stands out due to its ability to form stable derivatives with improved biological activities, making it a valuable compound for further research and development .
Propriétés
IUPAC Name |
(1R,4S,5R,8S,9R,12R,13R)-11-hydroxy-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO5/c1-8-4-5-11-9(2)12(17)16(18)13-15(11)10(8)6-7-14(3,19-13)20-21-15/h8-11,13,18H,4-7H2,1-3H3/t8-,9-,10+,11+,13-,14-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIMKGYLLDNUUNG-NNWCWBAJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C(=O)N(C3C24C1CCC(O3)(OO4)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]2[C@H](C(=O)N([C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301105743 | |
| Record name | (3R,5aS,6R,8aS,9R,12R,12aR)-Decahydro-11-hydroxy-3,6,9-trimethyl-3,12-epoxy-1,2-dioxepino[4,3-i]isoquinolin-10(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301105743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086409-82-6 | |
| Record name | (3R,5aS,6R,8aS,9R,12R,12aR)-Decahydro-11-hydroxy-3,6,9-trimethyl-3,12-epoxy-1,2-dioxepino[4,3-i]isoquinolin-10(3H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1086409-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3R,5aS,6R,8aS,9R,12R,12aR)-Decahydro-11-hydroxy-3,6,9-trimethyl-3,12-epoxy-1,2-dioxepino[4,3-i]isoquinolin-10(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301105743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


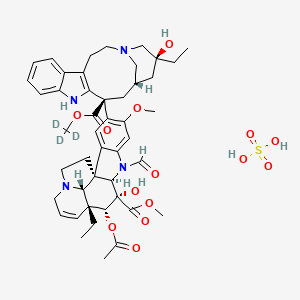


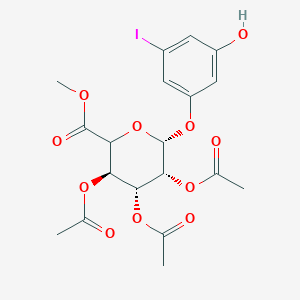

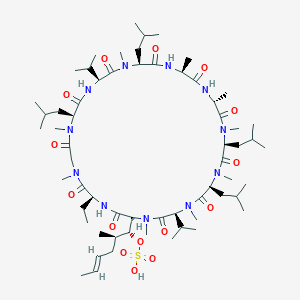

![(3S,4S)-3-Hexyl-4[(S)-2-(triisopropylsilyloxy)tridecyl]-2-oxetanone](/img/structure/B1141040.png)
![ethyl (2S)-2-[benzoyl(hydroxy)amino]-3-(4-methylsulfonylphenyl)propanoate](/img/structure/B1141042.png)
